molecular formula C18H16N2O2S B4722628 4,8-dimethyl-2-[(4-nitrobenzyl)thio]quinoline

4,8-dimethyl-2-[(4-nitrobenzyl)thio]quinoline

Cat. No. B4722628
M. Wt: 324.4 g/mol
InChI Key: INCHKGOBCDKVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethyl-2-[(4-nitrobenzyl)thio]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinoline family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-2-[(4-nitrobenzyl)thio]quinoline is not fully understood. However, it is believed that the compound interacts with zinc ions by forming a complex, resulting in a change in its fluorescence properties.
Biochemical and Physiological Effects:
4,8-dimethyl-2-[(4-nitrobenzyl)thio]quinoline has been found to exhibit minimal toxicity towards cells and has been used in various biological studies. This compound has been shown to selectively stain intracellular zinc ions, making it a valuable tool for studying the role of zinc ions in biological processes.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4,8-dimethyl-2-[(4-nitrobenzyl)thio]quinoline in lab experiments is its excellent selectivity and sensitivity towards zinc ions. This compound is also relatively easy to synthesize and has been used in various biological studies. However, one of the limitations of using this compound is its potential interference with other metal ions, which may affect its selectivity.

Future Directions

There are several future directions for the use of 4,8-dimethyl-2-[(4-nitrobenzyl)thio]quinoline in scientific research. One of the potential areas of research is its use as a fluorescent probe for the detection of other metal ions. Additionally, this compound can be modified to improve its selectivity and sensitivity towards specific metal ions. Further studies are also needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 4,8-dimethyl-2-[(4-nitrobenzyl)thio]quinoline is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields, including the detection of metal ions, make it a valuable tool for studying biological processes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

4,8-dimethyl-2-[(4-nitrobenzyl)thio]quinoline has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit excellent selectivity and sensitivity towards zinc ions, making it a promising candidate for the detection of zinc ions in biological samples.

properties

IUPAC Name

4,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-4-3-5-16-13(2)10-17(19-18(12)16)23-11-14-6-8-15(9-7-14)20(21)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCHKGOBCDKVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.